2'-Hydroxy-4'-Methoxychalcone
CAS No.: 39273-61-5
Cat. No.: VC21348042
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 39273-61-5 |
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Molecular Formula | C16H14O3 |
Molecular Weight | 254.28 g/mol |
IUPAC Name | 1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C16H14O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-11,18H,1H3 |
Standard InChI Key | GUNGQVJAKLIYDG-UHFFFAOYSA-N |
Isomeric SMILES | COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O |
SMILES | COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O |
Canonical SMILES | COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O |
Chemical Structure and Properties
2'-Hydroxy-4'-methoxychalcone (C₁₆H₁₄O₃) is a chalcone derivative with a molecular weight of 254.28 g/mol . It features a characteristic α,β-unsaturated ketone structure with a 2'-hydroxy group on the A-ring and a 4-methoxy substitution on the B-ring . The compound exists as yellow crystals with a melting point of approximately 93°C .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 2'-Hydroxy-4'-Methoxychalcone
The compound features several key functional groups including a hydroxyl group, a methoxy group, and an α,β-unsaturated carbonyl system that contribute to its chemical reactivity and biological activities . The presence of the 2'-hydroxyl group allows for intramolecular hydrogen bonding with the carbonyl oxygen, which affects its spectroscopic properties and reactivity .
Synthesis Methods
Several methods have been developed for the synthesis of 2'-Hydroxy-4'-methoxychalcone, with the Claisen-Schmidt condensation being the most common approach.
Claisen-Schmidt Condensation
The traditional synthesis of 2'-Hydroxy-4'-methoxychalcone involves the base-catalyzed Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 4-methoxybenzaldehyde . This reaction typically proceeds as follows:
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A mixture of 2'-hydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) is prepared in ethanol
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A strong base catalyst such as potassium hydroxide (50% w/w aqueous KOH) is added
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The reaction mixture is stirred at room temperature until completion
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The product is isolated by acidification, followed by filtration and recrystallization from ethanol
This method typically yields 65-90% of the desired product .
Analytical Applications
2'-Hydroxy-4'-methoxychalcone and its derivatives have found applications in analytical chemistry, particularly in the detection and determination of metal ions.
This analytical application demonstrates the potential of chalcone derivatives as metal chelating agents, with the 2'-hydroxy group playing a crucial role in metal complexation .
Biological Activities
2'-Hydroxy-4'-methoxychalcone exhibits diverse biological activities, making it an attractive scaffold for medicinal chemistry research.
Antiatherosclerotic Activity
Research has demonstrated that 2-hydroxy-4'-methoxychalcone (referred to as AN07 in some studies) significantly inhibits oxidized low-density lipoprotein (Ox-LDL)-induced proliferation of human aortic smooth muscle cells . This antiatherosclerotic effect appears to be mediated through several mechanisms:
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Inhibition of p44/42 mitogen-activated protein kinase and E-twenty six 1 phosphorylations
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Reduction of Ox-LDL-stimulated upregulation of interleukin (IL) 1β and IL-6
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Synergistic action with rosiglitazone and pioglitazone to inhibit Ox-LDL-induced proliferation
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Increase in peroxisome proliferator-activated receptor gamma (PPARγ) mRNA and protein expression
These findings suggest that 2'-Hydroxy-4'-methoxychalcone has potential as a therapeutic agent against atherosclerosis by acting as a PPARγ inducer, p44/42 mitogen-activated protein kinase inhibitor, and cell cycle blocker .
Acetylcholinesterase Inhibition
2'-Hydroxy-4'-methoxychalcone has been evaluated as an inhibitor of human acetylcholinesterase (AChE), showing potential applications in the treatment of Alzheimer's disease . The compound demonstrates mixed-type inhibition, interacting with residues in both the peripheral anionic site and the gorge region of AChE .
Structure-Activity Relationships
The biological activities of 2'-Hydroxy-4'-methoxychalcone are closely related to its structural features, with several key structure-activity relationships identified:
Key Structural Features for Biological Activity
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The 2'-hydroxy group is crucial for most biological activities, enabling hydrogen bonding interactions with target proteins and potentially contributing to metal chelation
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The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing interaction with nucleophilic residues in biological targets
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The 4'-methoxy substituent modulates the electronic properties of the B-ring, influencing receptor binding and biological activity
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The planarity of the molecule affects its ability to intercalate with DNA and interact with protein binding sites
These structure-activity relationships provide valuable insights for the rational design of more potent and selective chalcone derivatives for specific therapeutic applications.
Spectroscopic Characterization
Various spectroscopic techniques have been employed to characterize 2'-Hydroxy-4'-methoxychalcone, providing insights into its structural features.
NMR Spectroscopy
The ¹H-NMR spectrum of 2'-Hydroxy-4'-methoxychalcone shows characteristic signals that confirm its structure :
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A singlet at approximately 3.86 ppm for the methoxy protons (-OCH₃)
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Aromatic protons appearing between 6.8-8.1 ppm
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Trans olefinic protons at approximately 7.66 ppm (H-α) and 7.75 ppm (H-β) with a coupling constant of approximately 15 Hz, confirming the E-configuration
IR Spectroscopy
IR spectroscopy of 2'-Hydroxy-4'-methoxychalcone reveals characteristic bands:
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Intramolecular hydrogen-bonded O-H stretching of the 2'-hydroxy group
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C=O stretching of the α,β-unsaturated ketone
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C=C stretching bands for both aromatic and olefinic double bonds
These spectroscopic data provide valuable information for structural confirmation and purity assessment of synthesized compounds.
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